tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Description
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate (CAS: 1445951-76-7) is a bicyclic compound featuring a fused furo[3,2-b]pyrrole core. With the molecular formula C₁₁H₂₀N₂O₃, it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. The tert-butyloxycarbonyl (Boc) group at position 4 and the primary amino group at position 6 provide reactive sites for further functionalization . The compound is commercially available as a racemic mixture, though stereochemical specificity (3aR,6S,6aR) is critical for its applications in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl (3aR,6S,6aR)-6-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-7(12)9-8(13)4-5-15-9/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWQZIICCESNY-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112734 | |
| Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-76-7 | |
| Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the hexahydro-2H-furo[3,2-b]pyrrole core.
Introduction of the tert-butyl group: The tert-butyl group is introduced via esterification or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. This step is critical for further functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 1 hour .
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Outcome : Quantitative removal of the Boc group yields the primary amine, which can participate in nucleophilic reactions.
Example :
texttert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate → (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole (97% yield)[2].
Functionalization of the Amine Group
The primary amine undergoes diverse transformations, including acylation, sulfonylation, and reductive amination.
Acylation
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Reagents : Acetyl chloride (AcCl) or acid anhydrides in the presence of DIPEA (N,N-diisopropylethylamine) .
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Conditions : DMF, 20°C, 18 hours.
Sulfonylation
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Reagents : Sulfonyl chlorides (e.g., thiophene-2-carbonyl chloride) with DIPEA.
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Outcome : Stable sulfonamide derivatives with retained stereochemistry .
Reductive Amination
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Reagents : Cyclohexanecarboxaldehyde (CyCHO) and sodium cyanoborohydride (NaBHCN) in acetic acid .
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Conditions : Methanol, 20°C, 18 hours.
Cyclization Reactions
The bicyclic scaffold participates in ring-forming reactions to generate polycyclic systems.
Pd-Catalyzed Carbonylative Cyclization
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Substrates : Derivatives with pendant hydroxyl or carboxyl groups.
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Outcome : Stereoselective formation of tetrahydrofuro[3,2-b]pyrrole derivatives (e.g., lactones or lactams) .
Example Reaction Pathway :
Mitsunobu Reactions
The secondary alcohol (if present in derivatives) undergoes Mitsunobu etherification:
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh), and phenols .
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Conditions : THF, 0→20°C, 18 hours.
Hydrogenolysis of Benzyl Groups
For intermediates with benzyl-protected amines:
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Conditions : 5% Pd/C, ammonium formate, refluxing methanol .
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Outcome : Clean deprotection without affecting the bicyclic framework.
Stereochemical Stability
The stereochemistry at positions 3aR, 6S, and 6aR remains intact under mild conditions (e.g., pH 4–9, temperatures <80°C). Acidic or basic conditions above 100°C may lead to epimerization .
Scientific Research Applications
tert-Butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Compound 1 : Benzyl (3aR,6S,6aS)-6-hydroxy-2-oxohexahydro-4H-furo[3,2-b]pyrrole-4-carboxylate
- Key Differences: Replaces the amino group with a hydroxyl group and introduces a 2-oxo moiety.
- Implications: The hydroxyl/oxo substituents reduce nucleophilicity compared to the amino group in the target compound, limiting its utility in peptide coupling reactions. Synthesized via PdCl₂-catalyzed carbonylation under mild conditions (25°C, 1 atm CO) .
Compound 2 : (3aS,6aS)-tert-butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (CAS: Not specified)
- Key Differences: Lacks the amino group at position 4.
- Implications: Absence of the amino group restricts its role as a building block for nitrogen-containing pharmacophores. Physical properties include Rf = 0.42 (hexane/EtOAc 4:6) and [α]²⁰_D = +10.8° (CH₂Cl₂) .
Compound 3 : tert-butyl-[N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS: 1932199-27-3)
- Key Differences : Features a furo[3,2-b]furan core instead of furo[3,2-b]pyrrole.
Ring System and Stereochemical Variations
Compound 4 : rel-tert-butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Differences : Cyclopenta[c]pyrrole core instead of furo[3,2-b]pyrrole.
- Stereochemical notation (3aR,4S,6aS) differs from the target’s (3aR,6S,6aR), affecting spatial orientation .
Compound 5 : tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate (CAS: 2137970-61-5)
Substituent Complexity
Compound 6 : tert-butyl 6-(2-chloroethyl)-3-(2-methoxyphenyl)-4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
- Key Differences : Contains a 2-chloroethyl and 2-methoxyphenyl substituent.
Biological Activity
The compound tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a member of the furo[3,2-b]pyrrole class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 138026-93-4
- PubChem ID : 67991858
Structure
The structure of the compound is characterized by a hexahydrofuro-pyrrole framework with an amino group and a tert-butyl ester moiety. This unique structural arrangement contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of furo[3,2-b]pyrrole derivatives, including this compound. For instance:
- A study demonstrated that derivatives of furo[3,2-b]pyrrole exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The presence of the amino group in the structure is thought to enhance interaction with bacterial ribosomes or cell wall components.
Case Studies
- Study on Antibacterial Efficacy :
-
In Vivo Studies :
- Animal models treated with the compound displayed reduced bacterial load in infected tissues.
- Histological analyses revealed less tissue damage compared to untreated controls.
Toxicity and Safety Profile
While preliminary studies indicate promising antibacterial effects, toxicity assessments are crucial. The compound has been classified with precautionary statements indicating potential hazards (H302-H335) . Further research is needed to establish a comprehensive safety profile.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its potential therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-specific |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Advanced Research Question
- Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce stereocontrol .
- Monitor enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
- Use circular dichroism (CD) to correlate optical activity with crystallographic data .
What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C for 24–72 hours.
- Analyze degradation products via LC-MS and track tert-butyl cleavage (mass loss of 56.06 Da) or ring-opening events .
- Store the compound at room temperature in inert atmospheres to prevent hydrolysis of the carbamate group .
How can structure-activity relationships (SAR) be established for derivatives of this compound in biological assays?
Advanced Research Question
- Synthesize analogs with modifications to the amino group (e.g., acylation, sulfonylation) or furo-pyrrolidine ring (e.g., halogenation).
- Use molecular docking to predict binding affinities for targets like GPCRs or kinases, guided by the compound’s rigid bicyclic framework .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
What reactor design considerations are critical for scaling up the synthesis of this compound?
Advanced Research Question
- Optimize mixing efficiency to prevent local overheating during exothermic steps (e.g., tert-butyloxycarbonyl (Boc) deprotection).
- Use continuous-flow reactors for high-purity output, especially for steps requiring precise temperature control (e.g., cyclization at –20°C) .
- Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .
How can researchers resolve low yields during Boc-deprotection steps in the synthesis?
Basic Research Question
- Avoid using TFA (trifluoroacetic acid) in excess; stoichiometric amounts (1–2 equiv.) minimize side reactions.
- Replace TFA with HCl in dioxane for milder deprotection.
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before deprotection .
What methodologies are recommended for assessing the compound’s stability in biological matrices (e.g., plasma)?
Advanced Research Question
- Incubate the compound in human plasma at 37°C for 0–24 hours and quantify intact compound via LC-MS/MS .
- Identify metabolites using high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID).
- Compare degradation profiles with structurally similar compounds (e.g., tert-butyl pyrimidine derivatives) to infer metabolic hotspots .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Advanced Research Question
- Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for Boc-protection steps .
- Use enzymatic catalysis for stereoselective amination, reducing metal catalyst waste .
- Employ microwave-assisted synthesis to reduce reaction times and energy consumption for cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
